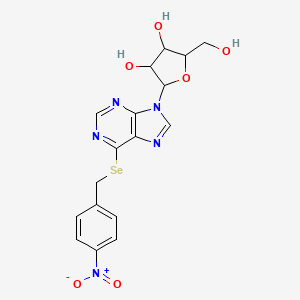

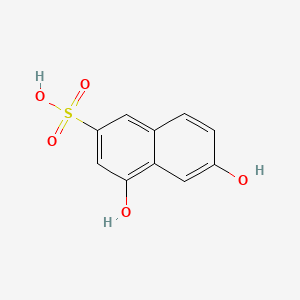

![molecular formula C7H6ClN3 B1347189 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-59-5](/img/structure/B1347189.png)

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Descripción general

Descripción

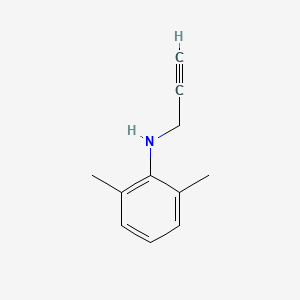

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 3-position. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Mecanismo De Acción

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known to bind readily in biological systems due to their structural similarities to nucleic bases .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, indicating that they may affect multiple pathways .

Result of Action

Some triazole compounds have shown antifungal and anticancer activities .

Action Environment

The biological activity of triazole compounds can be influenced by the presence of different pharmacophores in their structure .

Análisis Bioquímico

Biochemical Properties

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit microtubulin polymerization, which is essential for cell division . This compound also interacts with cyclin-dependent kinases (CDKs), particularly CDK2, inhibiting its activity and thereby affecting cell cycle progression . Additionally, this compound exhibits binding affinity towards various receptors, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated antiproliferative activity against several cancer cell lines, including HeLa, A549, MCF-7, and HCT116 . This compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in the ERK signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity . This binding interaction prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, the compound disrupts microtubule dynamics by binding to tubulin, inhibiting its polymerization and leading to cell cycle arrest . These molecular interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal route . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s ability to accumulate in specific tissues enhances its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, the compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are essential for the compound’s multifaceted biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-5-chloropyridine with methyl isocyanate can lead to the formation of the desired triazolopyridine compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine, and it is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts, are crucial for maximizing production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, while oxidation with potassium permanganate can produce an oxidized derivative with additional functional groups.

Aplicaciones Científicas De Investigación

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyridine: A structural isomer with the triazole ring fused at a different position on the pyridine ring.

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridine: Another isomer with a different fusion pattern.

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-d]pyridine: Yet another isomer with a distinct fusion pattern.

Uniqueness

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific fusion pattern and the presence of both a chlorine atom and a methyl group at defined positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUJRLNOQMUXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314922 | |

| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-59-5 | |

| Record name | 66999-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

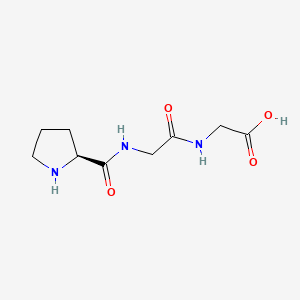

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)